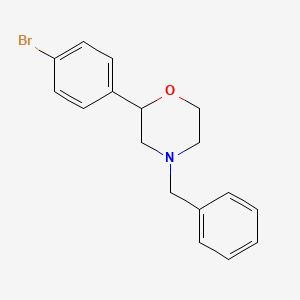

4-Benzyl-2-(4-bromophenyl)morpholine

Description

Properties

Molecular Formula |

C17H18BrNO |

|---|---|

Molecular Weight |

332.2 g/mol |

IUPAC Name |

4-benzyl-2-(4-bromophenyl)morpholine |

InChI |

InChI=1S/C17H18BrNO/c18-16-8-6-15(7-9-16)17-13-19(10-11-20-17)12-14-4-2-1-3-5-14/h1-9,17H,10-13H2 |

InChI Key |

NSYVLERQTZQOKU-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-(4-bromophenyl)morpholine typically involves the reaction of 4-bromobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the desired product. The reaction conditions often include:

Solvent: Commonly used solvents include ethanol or methanol.

Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.

Temperature: The reaction is usually carried out at reflux temperature to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to a more consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-(4-bromophenyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium amide in liquid ammonia for amination reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

4-Benzyl-2-(4-bromophenyl)morpholine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Benzyl-2-(4-bromophenyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it could interfere with cell signaling pathways .

Comparison with Similar Compounds

4-Benzyl-2-(chloromethyl)morpholine

Key Differences :

- Substituent : Chloromethyl group at the 2-position vs. bromophenyl.

- Reactivity : The chloromethyl group serves as a reactive site for nucleophilic substitution, enabling further functionalization (e.g., alkylation or cross-coupling) .

- Safety : Classified as hazardous (H314) due to skin corrosion/irritation risks, requiring careful handling .

- Applications : Primarily used as a synthetic intermediate, unlike bromophenyl derivatives, which may have direct biological roles .

4-(4-Bromo-2-fluorobenzyl)morpholine

Key Differences :

- Substituent : Fluorine addition at the 2-position of the benzyl group.

- Crystallography: Fluorinated analogs exhibit anti-periplanar conformations, contrasting with syn-clinal conformations in non-fluorinated morpholines, affecting molecular packing .

Oxazole- and Sulfonyl-Containing Derivatives

Key Differences :

- Core Structure : Oxazole rings (e.g., 4-benzyl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-1,3-oxazole) introduce planar heteroaromatic systems, contrasting with the saturated morpholine ring .

- Biological Activity : Oxazole derivatives demonstrate cytotoxicity (e.g., IC50 values in µM ranges), linked to sulfonyl and aryl groups interacting with cellular targets .

- Synthesis : Oxazoles are formed via Staudinger reactions and cyclodehydration, whereas morpholine derivatives often employ nucleophilic substitutions .

Adamantyl and Piperidine Analogs

Key Differences :

- Substituent Bulk : Adamantyl groups increase lipophilicity and membrane permeability but reduce solubility .

- Crystal Interactions : Morpholine derivatives show reduced H···H interactions compared to piperidine analogs, impacting solubility and stability .

| Property | This compound | Adamantyl Derivatives |

|---|---|---|

| Lipophilicity | Moderate | High (adamantyl group) |

| Crystal Interactions | Likely H···Br/O contacts | Reduced H···H, increased H···O |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.